molecular formula C28H30FN3OS B009826 Monatepil CAS No. 103377-41-9

Monatepil

货号 B009826
CAS 编号: 103377-41-9
分子量: 475.6 g/mol
InChI 键: WFNRNNUZFPVBSM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to Monatepil, such as methyl monate C, involves a stereoselective approach utilizing key reactions like ene-intramolecular modified Sakurai cyclization (IMSC). This method is crucial for preparing tetrahydropyran structures and involves subsequent steps like asymmetric allylic alkylation and cross-metathesis to introduce side chains appropriately (van Innis, Plancher, & Markó, 2006).

Molecular Structure Analysis

The molecular structure of Monatepil, and its analogs, centers around the optimization of calcium antagonistic and α1-adrenoceptor blocking activities. These structures are designed to exhibit favorable interactions with target receptors, enhancing their pharmacological efficacy. Although specific structural details are not provided in the reviewed literature, the general strategy involves the incorporation of functional groups that mediate these interactions effectively.

Chemical Reactions and Properties

Monatepil's chemical properties allow for its interaction with calcium channels and α1-adrenergic receptors. The dual mechanism of action is attributed to its unique chemical structure, which enables the drug to exert both antihypertensive and antiatherosclerotic effects, potentially through modulation of lipid metabolism and enhancement of LDL receptor activity in human skin fibroblasts (Miyazaki, 1994; Matsunaga et al., 1997).

Physical Properties Analysis

The physical properties of Monatepil, including solubility, crystallinity, and stability, are key factors in its drug formulation and efficacy. These properties influence the drug's bioavailability and pharmacokinetics, although specific details on Monatepil's physical properties are not directly covered in the available research literature.

Chemical Properties Analysis

Monatepil's chemical properties, such as its ability to modulate calcium channels and α1-adrenergic receptors, underpin its therapeutic potential. The compound's synthesis and molecular structure are tailored to optimize these interactions, contributing to its pharmacological effects, including antihypertensive and lipid-lowering activities (Miyazaki, 1994; Matsunaga et al., 1997).

科学研究应用

  1. 抗高血压和抗动脉粥样硬化作用:Monatepil具有抗动脉粥样硬化特性,可以降低血浆脂质水平,有助于治疗高血压和动脉粥样硬化 (Miyazaki, 1994)

  2. 心脏传导和高血压治疗:它延长了兔心房-希氏束传导时间,在高血压治疗中被认为是安全的 (Nose et al., 1993)

  3. 血浆脂质代谢:Monatepil增强了血浆低密度脂蛋白的清除,并加速了肝脏中游离胆固醇转化为胆汁酸,改善了血浆脂质代谢 (Ikeno et al., 1998)

  4. 动脉粥样硬化的定量评估:它降低了总胆固醇水平,并提供了一种评估早期动脉粥样硬化的方法 (Tsushima et al., 1994)

  5. LDL受体上调:该药物增加了肝组织中的LDL受体数量,可能加速血浆低密度脂蛋白的清除 (Notake et al., 1994)

  6. 高血压患者的碳水化合物代谢:Monatepil在轻度至中度高血压患者中展示了碳水化合物代谢和降脂活性 (Sasaki et al., 1994)

  7. 对心血管系统的影响:它抑制了血管组织中的钙诱导收缩,并与心血管研究有关 (Honda et al., 1995)

  8. 动脉粥样硬化和高脂血症抑制:Monatepil在动物模型中显著抑制了动脉粥样硬化和高脂血症的变化 (Miyazaki et al., 1994)

  9. 对心脏细胞的影响:它在哺乳动物肌肉细胞中具有持久的活性,特别是抑制豚鼠心室细胞中的Ca2+电流 (Nagata et al., 1995)

  10. 血管痉挛性心绞痛预防:Monatepil在大鼠模型中显示了对缺血性心电图变化的预防作用,表明在治疗血管痉挛性心绞痛方面具有潜力 (Yamamoto et al., 1993)

  11. 抗脂质过氧化:其降压和血清胆固醇降低的特性,结合抗脂质过氧化,表明对动脉粥样硬化有效 (Gregoire & Sheps, 1995)

  12. 对皮肤成纤维细胞中LDL受体的影响:该药物增加了人类皮肤成纤维细胞中的LDL受体活性和mRNA水平,有助于其降脂作用 (Matsunaga等,1997)

  13. 降压效应的贡献:Monatepil的α-肾上腺素受体阻滞活性对其降压效应有重要贡献 (Sugimoto等,1995)

  14. 心脏功能和氧需求:它影响心脏功能和心肌氧供需,表明在心脏研究中的相关性 (Kataoka et al., 1993)

  15. 对肝酶的抑制作用:Monatepil抑制了肝脏酰基辅酶A:胆固醇酰基转移酶活性,这对胆固醇代谢至关重要 (Sumiya et al., 1997)

  16. 眼压治疗:它通过增强房水排出,在眼压治疗中具有益处 (Panchal et al., 2017)

  17. Thromboxane A2 Antagonist Effects: Monatepil's preventive effect against thromboxane A2 agonist-induced myocardial ischemia suggests potential in treating vasospastic angina (Yamamoto et al., 1994).

  18. Efficacy in Essential Hypertension: It demonstrates high efficacy in treating essential hypertension (Ishii et al., 1994).

  19. Anti-arrhythmic Effects: Monatepil suppresses ventricular arrhythmias and atrial tachycardia in rats, indicating its potential as an anti-arrhythmic agent (Yamamoto et al., 1993).

安全和危害

When handling Monatepil, it’s important to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

属性

IUPAC Name

N-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-4-[4-(4-fluorophenyl)piperazin-1-yl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30FN3OS/c29-22-11-13-23(14-12-22)32-18-16-31(17-19-32)15-5-10-27(33)30-28-24-7-2-1-6-21(24)20-34-26-9-4-3-8-25(26)28/h1-4,6-9,11-14,28H,5,10,15-20H2,(H,30,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFNRNNUZFPVBSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCC(=O)NC2C3=CC=CC=C3CSC4=CC=CC=C24)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048811
Record name Monatepil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Monatepil

CAS RN

103377-41-9
Record name Monatepil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103377-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Monatepil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103377419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Monatepil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MONATEPIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4MMI0J7PW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of 5.0 g of 11-(4-chlorobutyrylamino)-6,11-dihydrodibenzo[b,e]thiepin, 5.5 g of 1-(4-fluorophenyl)piperazine, 5.0 g of sodium iodide and 50 ml of dimethylformamide is stirred at 100° C. for 1.5 hours. After the reaction mixture is cooled to room temperature, 100 ml of 10% aqueous potassium carbonate solution is added and the solution is extracted with three 300-ml portions of chloroform. The combined extracts are washed successively with water and saturated aqueous sodium chloride solution, and dried over magnesium sulfate, and the chloroform is distilled off. The residue is chromatographed on silica gel with chloroform-methanol (100:3) to give 5.0 g of the title compound. m.p. 194°-194.5° C. (recrystallized from chloroform-n-hexane);
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 2.3 g of 11-amino-6,11-dihydrodibenzo[b,e]thiepin, 2.9 g of 4-[4-(4-fluorophenyl)-1-piperazinyl]butyric acid, 2.3 g of dicyclohexylcarbodiimide and 50 ml of methylene chloride is stirred at room temperature for 15 hours. After removal of the precipitated crystals by filtration, the filtrate is concentrated under reduced pressure. The residue is recrystallized from chloroform-n-hexane to give 1.9 g of the title compound, m.p. 194°-194.5° C.;
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Monatepil
Reactant of Route 2
Monatepil
Reactant of Route 3
Reactant of Route 3
Monatepil
Reactant of Route 4
Reactant of Route 4
Monatepil
Reactant of Route 5
Reactant of Route 5
Monatepil
Reactant of Route 6
Monatepil

Citations

For This Compound
155
Citations
M Ishii, O limura, K Yoshinaga, K Abe… - American Journal of …, 1994 - academic.oup.com
… The initial dose of monatepil was 30 mg/day in monotherapy and 15 mg/… Monatepil did not cause orthostatic hypotension; adverse effects … Therefore monatepil appears to be an effective …
Number of citations: 3 academic.oup.com
M Miyazaki - American Journal of Hypertension, 1994 - academic.oup.com
… In summary, monatepil is an antihypertensive agent belonging to a new class with antiatherogenic properties and the ability to reduce plasma lipid levels. Am J Hypertens 1994;7:131S-…
Number of citations: 7 academic.oup.com
H Takeuchi, GJ Liu, K Hosoki… - Cardiovascular drug …, 1994 - Wiley Online Library
… by 25 mmHg), the potency of monatepil as an antihypertensive in the … monatepil were also demonstrated in other rat models of hypertension. In another series of experiments monatepil …
Number of citations: 2 onlinelibrary.wiley.com
M Tsushima, H Koh, M Suzuki, S Kyotani… - American Journal of …, 1994 - academic.oup.com
… Preliminary results show that shortly after monatepil administration, total serum … that monatepil significantly decreases total cholesterol levels. However, the long-term effects of monatepil …
Number of citations: 28 academic.oup.com
A Matsunaga, T Inoue, T Koga, K Mori, M Kugi… - … drugs and therapy, 1997 - Springer
… that the hypolipidemic clinical effects of monatepil may be due to … monatepil on binding of 125I-LDL in human fibroblasts at 4C. At concentrations between 10 5 and 2 10 5 M, monatepil …
Number of citations: 2 link.springer.com
A Ikeno, T Sumiya, H Minato, B Fujitani… - Japanese journal of …, 1998 - Elsevier
… Furthermore, monatepil decreased plasma cholesterol in … In the present study, we investigated the effects of monatepil … the mechanism by which monatepil improved plasma lipid …
Number of citations: 5 www.sciencedirect.com
T Sumiya, A Ikeno, H Kato, B Fujitani… - American journal of …, 1997 - academic.oup.com
… -lowering action of monatepil maleate, we studied the effect of monatepil maleate on ACAT and HMG-CoA reductase activity in monkey livers. Monatepil maleate suppressed both the …
Number of citations: 2 academic.oup.com
SS Panchal, AA Mehta, D Santani - Polish Annals of Medicine, 2017 - Elsevier
… and pilocarpine with monatepil. Topical application of indomethacin was unable to prevent the fall in IOP due to monatepil. The combination of monatepil and pilocarpine did not have …
Number of citations: 1 www.sciencedirect.com
J Sasaki, T Ogihara, M Yokoyama… - American Journal of …, 1994 - academic.oup.com
… monatepil and 33 patients treated with nitren dipine completed the 12-week study. Monatepil … Monatepil administration significantly decreased total choles terol, low density lipoprotein (…
Number of citations: 7 academic.oup.com
T Yamamoto, K Nakatsuji, K Hosoki… - Clinical and …, 1993 - Wiley Online Library
The preventive effects of monatepil, a new calcium antagonist with α 1 ‐adrenoceptor blocking activity, on ischaemic electrocardiographic changes in rat models of vasospastic angina …
Number of citations: 7 onlinelibrary.wiley.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。